molecular formula C19H23N3O B5649513 N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide

N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No.: B5649513
M. Wt: 309.4 g/mol
InChI Key: UNXITVZEJITWQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide typically involves the coupling of different aromatic amines with 3-bromopropanoyl chloride in an aqueous basic medium to synthesize various electrophiles. These electrophiles are then reacted with 1-phenylpiperazine to yield the desired compound . The structural confirmation of the synthesized compounds is corroborated by IR, 1H NMR, 13C NMR, HMBC, and CHN analysis data .

Chemical Reactions Analysis

N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as an alkaline phosphatase inhibitor, it forms an enzyme-inhibitor complex that competitively inhibits the enzyme . This inhibition can affect various biological processes, including bone mineralization and energy metabolism.

Properties

IUPAC Name

N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-17-7-3-1-4-8-17)11-12-21-13-15-22(16-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXITVZEJITWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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